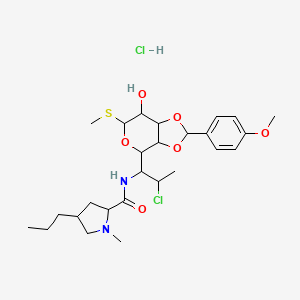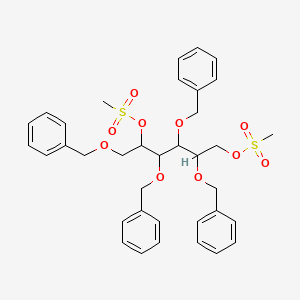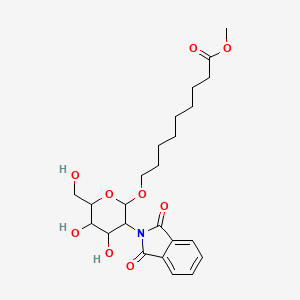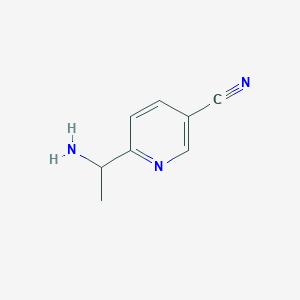![molecular formula C13H18F3NO4 B15124727 (2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 1986906-52-8](/img/structure/B15124727.png)
(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[111]pentan-1-yl]acetic acid” is a synthetic organic molecule characterized by its unique bicyclo[111]pentane core and trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the bicyclo[1.1.1]pentane core through a [2+2] cycloaddition reaction.
- Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Coupling of the protected amino acid with the bicyclo[1.1.1]pentane derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, scalable reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
The compound “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Cleavage of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique bicyclo[1.1.1]pentane core and trifluoromethyl group make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study the effects of trifluoromethyl groups on biological activity. It can also be used to investigate the stability and reactivity of bicyclo[1.1.1]pentane derivatives in biological systems.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the bicyclo[1.1.1]pentane core can provide unique binding interactions with biological targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties. The trifluoromethyl group can impart hydrophobicity and chemical resistance, while the bicyclo[1.1.1]pentane core can provide rigidity and stability.
作用機序
The mechanism of action of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance binding affinity and selectivity, while the bicyclo[1.1.1]pentane core can provide unique steric interactions.
類似化合物との比較
Similar Compounds
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopropyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclobutyl]acetic acid
- (2S)-2-{[(Tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)cyclopentyl]acetic acid
Uniqueness
The uniqueness of “(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid” lies in its bicyclo[1.1.1]pentane core, which provides a rigid and compact structure. This can result in unique steric and electronic properties compared to other similar compounds with cyclopropyl, cyclobutyl, or cyclopentyl cores.
特性
CAS番号 |
1986906-52-8 |
|---|---|
分子式 |
C13H18F3NO4 |
分子量 |
309.28 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C13H18F3NO4/c1-10(2,3)21-9(20)17-7(8(18)19)11-4-12(5-11,6-11)13(14,15)16/h7H,4-6H2,1-3H3,(H,17,20)(H,18,19)/t7-,11?,12?/m1/s1 |
InChIキー |
JMKZOZYBIOGWBH-JOYHGCSISA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
![2'-Nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15124693.png)






![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)

![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
